molecular formula C9H17NO2 B11961033 4-[(2-Hydroxyethyl)(propan-2-yl)amino]but-2-yn-1-ol CAS No. 14558-45-3

4-[(2-Hydroxyethyl)(propan-2-yl)amino]but-2-yn-1-ol

Cat. No.: B11961033
CAS No.: 14558-45-3
M. Wt: 171.24 g/mol
InChI Key: JNBBTBZJALNKHH-UHFFFAOYSA-N
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Description

4-[(2-Hydroxyethyl)(propan-2-yl)amino]but-2-yn-1-ol is a chemical compound with a unique structure that includes both alkyne and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Hydroxyethyl)(propan-2-yl)amino]but-2-yn-1-ol typically involves the reaction of propargyl alcohol with an appropriate amine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Hydroxyethyl)(propan-2-yl)amino]but-2-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Alkyl halides, nucleophiles such as sodium azide (NaN3)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alkenes or alkanes

    Substitution: Formation of substituted alcohols or ethers

Scientific Research Applications

4-[(2-Hydroxyethyl)(propan-2-yl)amino]but-2-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2-Hydroxyethyl)(propan-2-yl)amino]but-2-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Hydroxyethyl)(methyl)amino]but-2-yn-1-ol
  • 4-[(2-Hydroxyethyl)(ethyl)amino]but-2-yn-1-ol
  • 4-[(2-Hydroxyethyl)(propyl)amino]but-2-yn-1-ol

Uniqueness

4-[(2-Hydroxyethyl)(propan-2-yl)amino]but-2-yn-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

14558-45-3

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

4-[2-hydroxyethyl(propan-2-yl)amino]but-2-yn-1-ol

InChI

InChI=1S/C9H17NO2/c1-9(2)10(6-8-12)5-3-4-7-11/h9,11-12H,5-8H2,1-2H3

InChI Key

JNBBTBZJALNKHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCO)CC#CCO

Origin of Product

United States

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